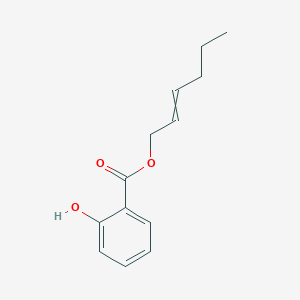![molecular formula C18H13N3O2 B13882919 N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882919.png)
N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring The compound also features a cyano group (-CN) attached to a phenyl ring and a carboxamide group (-CONH2) attached to the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with solvent at elevated temperatures, such as 70°C . Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, potentially interfering with DNA replication and transcription processes . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)acetamide
- N-(4-cyanomethyl-2-nitro-phenyl)-acetamide
- N,N-bis(cyanomethyl)-4-methoxybenzamide
Uniqueness
N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is unique due to its specific combination of functional groups and the quinoline core structure This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C18H13N3O2 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
N-[2-(cyanomethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H13N3O2/c19-10-9-12-5-1-3-7-15(12)21-18(23)14-11-20-16-8-4-2-6-13(16)17(14)22/h1-8,11H,9H2,(H,20,22)(H,21,23) |
Clé InChI |
OMRVXEFUCYRWKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC#N)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


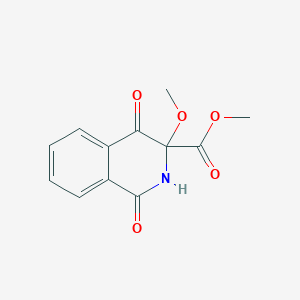

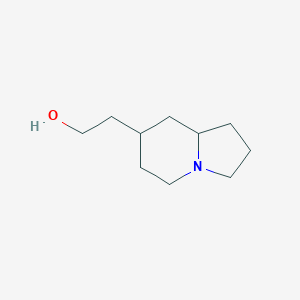

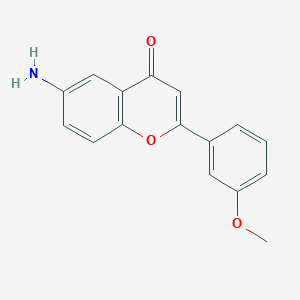




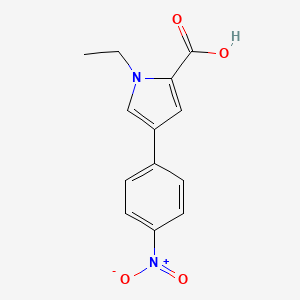
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
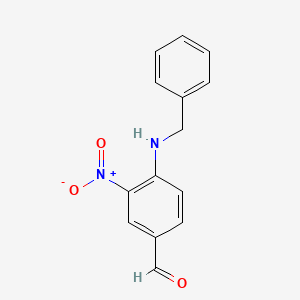
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
